molecular formula C9H4Cl3F3N2OS B14334069 1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- CAS No. 105391-44-4

1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-

Cat. No.: B14334069
CAS No.: 105391-44-4
M. Wt: 351.6 g/mol
InChI Key: VGLHWGGREMGPAR-UHFFFAOYSA-N
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Description

1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole core .

Industrial Production Methods

Industrial production of this compound typically involves metal-catalyzed reactions to ensure high yields and minimal byproducts. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of an organometallic reagent and oxygen as the terminal oxidant .

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity, while the trichloromethylthio group provides additional reactivity and potential for further functionalization .

Properties

CAS No.

105391-44-4

Molecular Formula

C9H4Cl3F3N2OS

Molecular Weight

351.6 g/mol

IUPAC Name

1-(trichloromethylsulfanyl)-6-(trifluoromethoxy)indazole

InChI

InChI=1S/C9H4Cl3F3N2OS/c10-8(11,12)19-17-7-3-6(18-9(13,14)15)2-1-5(7)4-16-17/h1-4H

InChI Key

VGLHWGGREMGPAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N(N=C2)SC(Cl)(Cl)Cl

Origin of Product

United States

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